N,N-diethyl-2-[2-(2-methylphenoxy)ethoxy]ethanamine
Description
N,N-diethyl-2-[2-(2-methylphenoxy)ethoxy]ethanamine: is an organic compound with the molecular formula C13H21NO It is a derivative of ethanamine, featuring a diethylamino group and a 2-methylphenoxyethoxy substituent
Properties
IUPAC Name |
N,N-diethyl-2-[2-(2-methylphenoxy)ethoxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-4-16(5-2)10-11-17-12-13-18-15-9-7-6-8-14(15)3/h6-9H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOFUYWDVGKTBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-[2-(2-methylphenoxy)ethoxy]ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenol and diethylamine.
Etherification: The 2-methylphenol undergoes etherification with ethylene oxide to form 2-(2-methylphenoxy)ethanol.
Amine Alkylation: The 2-(2-methylphenoxy)ethanol is then reacted with diethylamine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-2-[2-(2-methylphenoxy)ethoxy]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: N,N-diethyl-2-[2-(2-methylphenoxy)ethoxy]ethanamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and chemical processes.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[2-(2-methylphenoxy)ethoxy]ethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N,N-diethyl-2-(2-methylphenoxy)ethanamine
- N,N-dimethyl-2-(2-methylphenoxy)ethanamine
- N,N-diethyl-2-(4-methylphenoxy)ethanamine
Comparison: N,N-diethyl-2-[2-(2-methylphenoxy)ethoxy]ethanamine is unique due to its specific substitution pattern and the presence of both diethylamino and 2-methylphenoxyethoxy groups. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
